molecular formula C20H24N2O3 B1342323 Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate CAS No. 77211-76-8

Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate

Cat. No.: B1342323
CAS No.: 77211-76-8
M. Wt: 340.4 g/mol
InChI Key: JFFNFUMDVAEEDU-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthetic Applications in Medicinal Chemistry:

    • The compound has been used in the synthesis of oxindoles via palladium-catalyzed CH functionalization, showcasing its utility in medicinal chemistry synthesis (Magano et al., 2014).
    • It is a key intermediate in the synthesis of pharmaceuticals like remifentanil and fentanyl analogues, indicating its importance in the development of narcotic analgesics (Kiricojevic et al., 2002).
  • Role in Acetylcholinesterase Inhibition:

    • Research on benzyl piperidine derivatives has shown potent anti-acetylcholinesterase activity, which is significant for the development of drugs for conditions like Alzheimer's disease (Sugimoto et al., 1992).
  • Applications in Organic Synthesis:

    • The compound is used in the Claisen rearrangement to piperidine derivatives, demonstrating its versatility as an intermediate in organic synthesis (Acharya & Clive, 2010).
  • Utility in Structural Analysis:

    • Studies have utilized this compound to understand the role of hydrogen bonds in molecular packing in crystals, contributing to the field of crystallography (Kuleshova & Khrustalev, 2000).
  • Involvement in Enzymatic Studies:

    • This compound has been used to study the oxidative metabolism of antidepressants, revealing its role in understanding drug metabolism (Hvenegaard et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements: H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It’s important to handle this compound with care and follow all safety guidelines.

Mechanism of Action

Target of Action

The primary targets of Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate are muscarinic acetylcholine receptors and beta 2 adrenoceptors . These receptors play crucial roles in the nervous system. Muscarinic acetylcholine receptors are involved in various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion. Beta 2 adrenoceptors are primarily found in the lungs and are involved in bronchial muscle relaxation and bronchodilation.

Mode of Action

This compound acts as an antagonist at muscarinic acetylcholine receptors and an agonist at beta 2 adrenoceptors . As an antagonist, it blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors, thereby inhibiting the downstream effects of acetylcholine. As an agonist, it binds to and activates beta 2 adrenoceptors, leading to bronchial muscle relaxation.

Properties

IUPAC Name

benzyl 4-(anilinomethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-19(25-15-17-7-3-1-4-8-17)22-13-11-20(24,12-14-22)16-21-18-9-5-2-6-10-18/h1-10,21,24H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFNFUMDVAEEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CNC2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154759
Record name Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77211-76-8
Record name Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77211-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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